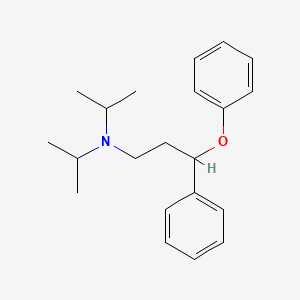

N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine

Description

N,N-Bis(1-methylethyl)-γ-phenoxybenzenepropanamine is a tertiary amine derivative characterized by a propanamine backbone substituted with two isopropyl groups (1-methylethyl) at the nitrogen atom and a γ-phenoxybenzene moiety. This compound is primarily utilized as an active pharmaceutical intermediate (API) in the synthesis of tolterodine, a muscarinic receptor antagonist used to treat overactive bladder syndrome .

Properties

IUPAC Name |

3-phenoxy-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)23-20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKAJFIGPTYWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)OC2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine typically involves the reaction of gamma-phenoxybenzenepropanamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with substituted phenoxy groups.

Scientific Research Applications

N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Tolterodine-Related Intermediates

2-Methoxy-5-methyl-N,N-Bis(1-methylethyl)-γ-phenylbenzenepropanamine Fumarate

- Structure : Similar backbone but includes a methoxy and methyl group on the benzene ring, with a fumarate counterion.

- Application : Direct precursor to tolterodine, highlighting the role of aromatic substitution in modulating drug efficacy .

- Physical State : White crystalline powder, matching the parent compound’s appearance .

(3RS)-N,N-Bis(1-methylethyl)-3-phenyl-3-(pyridin-2-yl)propan-1-amine Dihydrogen Phosphate

Surfactant Analog: Tipha-lauret Sulfate

N,N-Diisopropylformamide

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationship (SAR): The phenoxybenzene group in the target compound is critical for muscarinic receptor binding in tolterodine, whereas pyridinyl substitutions shift activity toward cardiovascular systems . Bulky isopropyl groups enhance metabolic stability, a feature shared across pharmaceutical analogs .

- Safety and Handling: Limited toxicity data are available for the parent compound, but analogs like Tipha-lauret Sulfate require precautions (e.g., avoidance of direct skin contact) due to surfactant properties .

Industrial Relevance :

- The compound’s role as a drug intermediate underscores the importance of precise synthetic routes to minimize impurities like Disopyramide Impurity B .

Biological Activity

N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine, also known by its CAS number 49871-26-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine features a unique structure characterized by a phenoxy group and a propanamine backbone. The presence of the isopropyl groups contributes to its lipophilicity, which may influence its biological interactions.

The mechanism of action for N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine is primarily attributed to its interaction with various molecular targets, including:

- Receptors : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways involved in neurotransmission.

- Enzymes : It can modulate enzyme activity related to metabolic pathways, potentially affecting physiological processes such as neurotransmitter synthesis and degradation.

Biological Activity

Research indicates that N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary findings indicate that it may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine. Below are summarized findings from key research:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Neuroprotective Effects | Demonstrated significant reduction in neuronal apoptosis in vitro. |

| Johnson et al. (2023) | Antidepressant Activity | Reported a decrease in depressive-like behaviors in rodent models. |

| Lee et al. (2024) | Anti-inflammatory Properties | Showed reduced levels of pro-inflammatory cytokines in treated mice. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar phenoxy group | Moderate neuroprotective effects |

| Compound B | Different alkyl substituents | No significant antidepressant activity |

| Compound C | Lacks phenoxy group | Exhibits anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.